N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Historical Development of Piperidine-Dihydropyridine Scaffolds in Medicinal Chemistry
The merger of piperidine and dihydropyridine (DHP) motifs represents a strategic evolution in heterocyclic drug design. The 1,4-dihydropyridine scaffold, first synthesized via the Hantzsch reaction in 1882, gained prominence in the 1970s with the discovery of nifedipine, a calcium channel blocker used for hypertension. Parallelly, piperidine—a saturated six-membered nitrogen heterocycle—emerged as a privileged structure in CNS-targeting drugs due to its conformational flexibility and bioavailability.
The rational integration of these scaffolds began in the early 2000s, driven by the need to overcome limitations in mono-scaffold systems. For example, while DHPs excelled in modulating ion channels, their metabolic instability and limited CNS penetration prompted hybridization with piperidine’s robust pharmacokinetic profile. A pivotal milestone was the 2019 discovery that piperidine-DHP hybrids exhibited dual calcium channel blockade and antimicrobial activity, validating their multifunctional potential.
Structural Classification and Pharmacological Significance
The target compound exemplifies a Type III hybrid , characterized by covalent linkage of piperidine and DHP units via a methylene-carboxamide bridge (Figure 1). Key structural features include:
Pharmacological Significance :
- Multitarget Potential : The DHP core may interact with calcium channels, while the fluorophenyl-piperidine moiety could inhibit kinases or microbial enzymes.
- Enhanced Bioavailability : Piperidine’s saturation reduces first-pass metabolism compared to aromatic systems.
- Tunable Activity : Substituents at the DHP C3/C5 positions (here, methyl and oxo groups) modulate electron distribution, affecting binding affinity.
Research Trajectory and Current Investigation Focus
Recent studies prioritize hybrid optimization through three axes :
Structural Diversification
Therapeutic Expansion
Computational Design
Table 1 : Key Research Findings on Piperidine-Dihydropyridine Hybrids
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c1-24-10-2-3-17(19(24)27)18(26)22-13-14-8-11-25(12-9-14)20(28)23-16-6-4-15(21)5-7-16/h2-7,10,14H,8-9,11-13H2,1H3,(H,22,26)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDYZJRYGSBUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Intermediate : The piperidine ring is synthesized through cyclization reactions.
- Introduction of the Fluorophenyl Group : This is achieved via nucleophilic substitution using 4-fluoroaniline.
- Carbamoylation : The piperidine intermediate reacts with a carbamoyl chloride derivative.
- Formation of the Dihydropyridine Structure : The final step includes coupling with various carboxamide derivatives to yield the target compound.
The molecular formula for this compound is , with a molecular weight of 452.49 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways.
Key Mechanisms:
- Inhibition of Phosphodiesterase (PDE) : The compound has shown to inhibit various PDE isoforms, particularly PDE4, which plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels in cells. This inhibition can lead to reduced inflammation and modulation of immune responses .
- Interaction with G Protein-Coupled Receptors (GPCRs) : The compound may also act on GPCRs, influencing intracellular signaling pathways that regulate cellular functions such as proliferation and apoptosis .
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in various studies:
- In Vivo Studies : Animal models have shown that this compound effectively reduces lung inflammation induced by allergens or lipopolysaccharides (LPS), with a notable decrease in pro-inflammatory cytokines such as IL-4, IL-5, and TNF-alpha .
Antitumor Activity
The compound's structure suggests potential antitumor activity:
- Cell Line Studies : In vitro studies have indicated that it may selectively inhibit the growth of certain cancer cell lines without affecting normal cells. For instance, it has shown cytotoxic effects against MDA-MB-231 breast cancer cells by interacting with cell cycle-related proteins .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.49 g/mol |
| Key Biological Activities | Anti-inflammatory, Antitumor |
| IC50 for PDE4D | 20.8 µM |
| Cytotoxicity against MDA-MB-231 cells | Selective without affecting normal cells |
Case Studies
- Lung Inflammation Model : A study demonstrated that the compound significantly reduced inflammatory markers in mice subjected to allergen exposure. The results indicated a reduction in eosinophil infiltration and cytokine levels compared to control groups .
- Antitumor Efficacy : In another study involving human breast cancer cell lines, the compound exhibited selective cytotoxicity, leading to decreased viability of cancer cells while sparing normal keratinocytes .
Scientific Research Applications
Antitumor Activity
Research has shown that this compound exhibits significant antitumor properties. In vitro studies demonstrated that it effectively inhibits cell proliferation in various cancer cell lines, including breast and colorectal cancers. The IC50 values for these activities ranged from 7.9 to 92 µM , indicating a potent effect against tumor growth.
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. Studies revealed that it significantly reduces the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.
Neuroprotective Properties
Preliminary studies indicate that this compound may possess neuroprotective effects, potentially through inhibition of phosphodiesterase (PDE) enzymes. By modulating cyclic adenosine monophosphate (cAMP) levels within neuronal cells, it could enhance cognitive functions and offer therapeutic benefits in neurodegenerative diseases .
Study on Antitumor Activity
A recent study evaluated the effects of the compound on MDA-MB-231 breast cancer cells, reporting significant reductions in cell viability and induction of apoptosis. This study underscores the compound's potential as an antitumor agent.
Inflammation Model
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound led to a marked decrease in inflammatory markers compared to untreated controls. This finding highlights its potential application in managing inflammatory conditions .
Neuroprotection Studies
Animal studies have shown that administration of this compound resulted in improved memory retention in models of cognitive decline. These findings suggest that it could be beneficial for conditions such as Alzheimer's disease .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substitution at Dihydropyridine 4-Position : BMS-777607’s 4-ethoxy group enhances aqueous solubility and kinase selectivity compared to the target compound’s unsubstituted position, suggesting room for optimization .
- Fluorophenyl vs. Other Aromatic Groups : The target compound’s 4-fluorophenylcarbamoyl group mirrors the 4-fluorophenyl in BMS-777607, which contributes to Met kinase binding . In contrast, Compound 2 uses an indole-carboxamide for protease targeting .
Functional Analogues with Carboxamide Motifs
Table 2: Functional and Pharmacokinetic Comparisons
Key Observations:
- Carboxamide Positioning : The target compound’s carboxamide at dihydropyridine-3 aligns with BMS-777607’s pharmacophore for kinase inhibition, whereas AZ331’s 1,4-dihydropyridine scaffold prioritizes calcium channel binding .
- Solubility Enhancements : Trifluoromethyl groups (Compound 13) and ethoxy substitutions (BMS-777607) improve solubility compared to the target compound’s simpler structure .
Research Findings and Implications
- Kinase Selectivity : The target compound’s lack of substitution at dihydropyridine-4 may limit solubility but could reduce off-target effects compared to BMS-777607’s ethoxy group .
- Synthetic Feasibility : and highlight piperidine-carboxamide synthesis via tert-butyl carbamate intermediates, suggesting scalable routes for the target compound .
- Metabolic Stability : The 4-fluorophenyl group likely enhances metabolic stability, as seen in BMS-777607’s preclinical success .
Q & A
Basic: What are the key synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the piperidine-carbamoyl intermediate via coupling of 4-fluorophenyl isocyanate with a piperidine derivative under basic conditions (e.g., triethylamine in DMF) .
- Step 2: Alkylation of the piperidine nitrogen using a methylene linker, often employing reagents like bromomethyl dihydropyridine in ethanol or DMSO at 60–80°C .
- Step 3: Final carboxamide coupling using 1-methyl-2-oxo-dihydropyridine-3-carboxylic acid activated by EDCI/HOBt in dichloromethane .
Key Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm product purity using -NMR in DMSO- .
Advanced: How can reaction conditions be optimized to improve yield?
Methodological Answer:
Optimization strategies include:
- Temperature Control: Higher yields (70–80%) are achieved at 70°C for carboxamide coupling, avoiding thermal degradation of the dihydropyridine ring .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions during alkylation .
- Catalyst Use: Lewis acids (e.g., ZnCl) or DMAP can accelerate coupling steps by activating carboxyl groups .
Data Contradiction Note: reports lower yields (~50%) in ethanol, suggesting solvent choice requires empirical validation for specific intermediates .
Basic: Which analytical techniques confirm the compound’s structural identity?
Methodological Answer:
- NMR Spectroscopy: -NMR (400 MHz, DMSO-) identifies key signals: δ 8.2–8.5 (dihydropyridine H-5), δ 4.3 (piperidine-CH-), and δ 2.9 (N-methyl) .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]) at m/z 412.156 (calculated: 412.154) .
- X-ray Crystallography: SHELX refinement (using SHELXL-2018) resolves crystal packing and hydrogen-bonding networks .
Advanced: How to resolve contradictions in crystallographic data during refinement?
Methodological Answer:
- Twinning Analysis: Use SHELXL’s TWIN command to model twinned crystals, common in flexible dihydropyridine derivatives .
- Disorder Modeling: Apply PART instructions for disordered fluorophenyl or piperidine groups, refining occupancy ratios with SUMP restraints .
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry, reducing R-factor discrepancies .
Basic: What safety precautions are recommended during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis due to volatile solvents (DMF, DMSO) .
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace 4-fluorophenyl with 3-Cl or CF) to probe electronic effects .
- Computational Docking: Use AutoDock Vina to predict binding modes against target enzymes (e.g., kinases), guided by dihydropyridine’s planar conformation .
- Biological Assays: Test analogs in enzyme inhibition assays (IC) and compare with molecular dynamics simulations of ligand-protein stability .
Basic: How is biological activity assessed in preclinical studies?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Measure IC using fluorescence-based kinase assays (e.g., ADP-Glo™) .
- Cell Viability: MTT assays in cancer cell lines (e.g., HCT-116) to evaluate cytotoxicity .
- Receptor Binding: Radioligand displacement assays (e.g., -labeled ligands) for GPCR targets .
Advanced: How to address low aqueous solubility in biological assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
